Trimethylolpropane trimethacrylate

Catalog No.
S604913
CAS No.
3290-92-4
M.F
C18H26O6
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylolpropane trimethacrylate

CAS Number

3290-92-4

Product Name

Trimethylolpropane trimethacrylate

IUPAC Name

2,2-bis(2-methylprop-2-enoyloxymethyl)butyl 2-methylprop-2-enoate

Molecular Formula

C18H26O6

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C18H26O6/c1-8-18(9-22-15(19)12(2)3,10-23-16(20)13(4)5)11-24-17(21)14(6)7/h2,4,6,8-11H2,1,3,5,7H3

InChI Key

OKKRPWIIYQTPQF-UHFFFAOYSA-N

SMILES

CCC(COC(=O)C(=C)C)(COC(=O)C(=C)C)COC(=O)C(=C)C

solubility

3.84e-05 M

Synonyms

TMPTMA, trimethylol propane trimethacrylate, trimethylolpropane trimethacrylate

Canonical SMILES

CCC(COC(=O)C(=C)C)(COC(=O)C(=C)C)COC(=O)C(=C)C

The exact mass of the compound Trimethylolpropane trimethacrylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.84e-05 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84261. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trimethylolpropane trimethacrylate (TMPTMA, CAS 3290-92-4) is a highly reactive, trifunctional methacrylate monomer widely procured as a crosslinking co-agent and reactive diluent. In industrial applications, it is valued for its low volatility, excellent chemical and thermal resistance, and ability to form dense, rigid thermoset networks. As a Type I co-agent in peroxide-cured elastomers and a structural monomer in photopolymerized resins, TMPTMA provides a critical balance of rapid cure kinetics, high crosslink density, and superior mechanical property retention, making it a foundational material for high-performance adhesives, thermoplastic vulcanizates (TPVs), and advanced rubber formulations .

Substituting TMPTMA with its closest acrylate analog, trimethylolpropane triacrylate (TMPTA), or difunctional methacrylates like ethylene glycol dimethacrylate (EGDMA) often leads to critical performance failures in precision and structural applications. While TMPTA offers faster UV-curing speeds, its lack of methyl groups results in significantly higher volumetric shrinkage and increased brittleness, which can cause delamination or warping in rigid composites and 3D-printed parts[1]. Conversely, difunctional monomers like EGDMA fail to provide the necessary crosslink density required for demanding elastomeric applications, leading to inferior hardness, lower modulus, and inadequate phase compatibility in dynamically vulcanized polymer blends[2].

Volumetric Shrinkage and Dimensional Stability

In photopolymerized multifunctional monomer networks, methacrylates inherently exhibit lower polymerization-induced shrinkage than their acrylate counterparts. Comparative dilatometric studies demonstrate that TMPTMA yields statistically significant reductions in volume shrinkage compared to TMPTA, minimizing internal stress and preventing micro-cracking in rigid matrices [1].

Evidence DimensionPolymerization-induced volume shrinkage
Target Compound DataLower volumetric shrinkage (methacrylate baseline, typically 3.5%-13.5% range)
Comparator Or BaselineTMPTA (acrylate counterpart exhibiting higher shrinkage)
Quantified DifferenceStatistically significant reduction in volumetric shrinkage for methacrylates vs. acrylates of the same rank
ConditionsUV-photopolymerized multifunctional monomer networks (1-20 mW cm-2)

Critical for procuring resins for 3D printing, dental composites, and structural adhesives where dimensional accuracy and low internal stress are paramount.

Peroxide Curing Efficiency in High-Consistency Silicone Rubber

When evaluated as a crosslinking co-agent in DBPH-cured High Consistency Rubber (HCR) silicone, TMPTMA acts as a highly efficient Type I co-agent, significantly outperforming Type II co-agents like TAIC. While TAIC can cause plasticization and negatively impact tensile properties due to polarity mismatches, TMPTMA integration results in a substantial increase in durometer and modulus without sacrificing elongation[1].

Evidence DimensionShore A Durometer (Hardness) increase
Target Compound Data+13.9 point increase in durometer
Comparator Or BaselineTAIC (caused plasticization and lowered physical properties)
Quantified DifferenceSuperior hardness and modulus retention compared to TAIC
ConditionsDBPH-cured HCR silicone evaluation (177°C for 15 minutes)

Allows manufacturers to reach target hardness specifications in silicone rubbers without overloading the formulation with processing-restrictive structural fillers.

Phase Compatibility in Thermoplastic Vulcanizates (TPVs)

In the dynamic peroxide vulcanization of PP/EPDM blends, the choice of methacrylate co-agent dictates the structural integrity of the resulting TPV. TMPTMA provides an optimal solubility parameter that sits perfectly between the EPDM and PP phases, whereas difunctional alternatives like EGDMA (EDMA) present severely mismatched solubility parameters. Consequently, TMPTMA delivers the best overall balance of EPDM crosslinking while actively preventing the degradation of the polypropylene matrix [1].

Evidence DimensionPhase compatibility and matrix degradation prevention
Target Compound DataOptimal solubility parameter matching both EPDM and PP phases
Comparator Or BaselineEGDMA / EDMA (mismatched solubility parameter)
Quantified DifferenceSuperior overall balance of tensile strength and processability
ConditionsPeroxide vulcanization of PP/EPDM TPVs (30-70% EPDM weight fraction)

Crucial for polymer engineers selecting co-agents for TPV manufacturing to ensure phase stability and prevent thermoplastic matrix degradation.

Curing Kinetics and Modulus in HNBR Composites

In peroxide-cured Hydrogenated Nitrile Butadiene Rubber (HNBR) composites, TMPTMA initiates crosslinking significantly faster than high vinyl 1,2-polybutadiene (HVPBD) co-agents. This accelerated kinetic profile is driven by the lower C-H bond energy of TMPTMA's allylic hydrogens (368 kJ/mol) compared to the vinyl C-H bonds of HVPBD (464 kJ/mol), resulting in higher crosslink density, superior 10% modulus, and enhanced heat aging resistance [1].

Evidence DimensionCuring speed (TS1 scorch time) and 10% Modulus
Target Compound DataFaster radical initiation (C-H bond energy: 368 kJ/mol) and higher modulus
Comparator Or BaselineHVPBD (slower initiation, C-H bond energy: 464 kJ/mol)
Quantified DifferenceReduced TS1 scorch time and higher Shore A hardness
ConditionsPeroxide-cured HNBR composites

Optimizes vulcanization cycle times and improves the thermal stability of high-performance automotive and industrial rubber seals.

Precision UV-Curable Coatings and 3D Printing Resins

Due to its significantly lower volumetric shrinkage compared to acrylate analogs like TMPTA, TMPTMA is the preferred trifunctional reactive diluent for high-resolution 3D printing (SLA/DLP) and rigid optical coatings. It ensures dimensional fidelity and prevents warping or micro-cracking during rapid photopolymerization[1].

High-Hardness Silicone and EPDM Elastomers

In peroxide-cured HCR silicone and EPDM formulations, TMPTMA acts as a highly efficient Type I co-agent. It provides substantial durometer and modulus increases (e.g., +13.9 points in DBPH-cured silicone) without the plasticization effects seen with TAIC, allowing formulators to achieve high hardness without excessive filler loading [2].

Dynamic Vulcanization of PP/EPDM Thermoplastic Vulcanizates (TPVs)

TMPTMA is uniquely suited for TPV manufacturing because its solubility parameter bridges the EPDM and PP phases. Unlike EGDMA, TMPTMA maximizes EPDM crosslinking while preventing the degradation of the polypropylene matrix, ensuring optimal mechanical strength and processability [3].

Physical Description

DryPowder, Liquid; Liquid

XLogP3

3.8

LogP

4.39 (LogP)

UNII

S734UC120F

GHS Hazard Statements

Aggregated GHS information provided by 778 companies from 16 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 195 of 778 companies. For more detailed information, please visit ECHA C&L website;
Of the 15 notification(s) provided by 583 of 778 companies with hazard statement code(s):;
H411 (98.63%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

3290-92-4

Wikipedia

Trimethylolpropane trimethacrylate

General Manufacturing Information

Adhesive manufacturing
Computer and electronic product manufacturing
Construction
Paint and coating manufacturing
Plastic material and resin manufacturing
Rubber product manufacturing
2-Propenoic acid, 2-methyl-, 1,1'-[2-ethyl-2-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester: ACTIVE

Dates

Last modified: 08-15-2023

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